(R)-2-amino-4-(methylamino)-4-oxobutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-4-(methylamino)-4-oxobutanoic acid can be achieved through various methods. One common approach involves the N-methylation of α-amino acids. This process typically includes:
Nucleophilic Substitution of R-Bromo Acids: This method involves the reaction of α-amino acids with methylating agents under basic conditions.
N-Methylation of Sulfonamides: This method uses base-mediated alkylation or the Mitsunobu protocol to achieve N-methylation.
Reductive Amination: This method involves the reduction of imino species using transition metal catalysts or borohydride reduction.
Industrial Production Methods
Industrial production of ®-2-amino-4-(methylamino)-4-oxobutanoic acid often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-4-(methylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a corresponding oxo group.
Reduction: This reaction involves the reduction of the oxo group to an alcohol.
Substitution: This reaction involves the replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives.
Scientific Research Applications
®-2-amino-4-(methylamino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: It is studied for its role in protein aggregation and oxidative stress.
Medicine: It is investigated for its potential role in neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of ®-2-amino-4-(methylamino)-4-oxobutanoic acid involves its incorporation into proteins, leading to protein aggregation and oxidative stress . This compound can act as an agonist at glutamate receptors, leading to excitotoxicity and neuronal damage . Additionally, it can compete with cysteine for transport systems, further contributing to its neurotoxic effects .
Comparison with Similar Compounds
®-2-amino-4-(methylamino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
α-amino-β-methylaminopropionic acid: This compound shares similar neurotoxic properties and is also produced by cyanobacteria.
N-methyl-D-aspartic acid (NMDA): This compound is a well-known agonist at NMDA receptors and shares similar excitotoxic properties.
The uniqueness of ®-2-amino-4-(methylamino)-4-oxobutanoic acid lies in its specific incorporation into proteins and its role in neurodegenerative diseases .
Properties
IUPAC Name |
(2R)-2-amino-4-(methylamino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMVEKWKKDNAH-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-34-0 | |
Record name | 7175-34-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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